9h-Fluoren-2-yl acetate
Description
9H-Fluoren-2-yl acetate is a fluorene-derived compound characterized by an acetyl group substituted at the 2-position of the fluorene scaffold. Fluorene derivatives are widely utilized in organic synthesis, materials science, and pharmaceuticals due to their rigid aromatic structure, which enhances thermal stability and electronic properties. For instance, 3-(9H-fluoren-2-yl)-3-oxopropanenitrile (3a) and 2-acetylfluorene (1b) serve as key intermediates in multicomponent domino reactions to generate nicotinonitrile and pyrazoline derivatives . These reactions typically employ acetic acid (AcOH) under reflux conditions, yielding products with high efficiency (e.g., 85–94% yields) .
Properties
CAS No. |
2443-56-3 |
|---|---|
Molecular Formula |
C15H12O2 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
9H-fluoren-2-yl acetate |
InChI |
InChI=1S/C15H12O2/c1-10(16)17-13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)15/h2-7,9H,8H2,1H3 |
InChI Key |
YFQLLCHLTXQOCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Table 1: Key Structural Analogs of 9H-Fluoren-2-yl Acetate
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., nitrophenyl in 8f) increase melting points (>300°C), enhancing thermal stability for high-performance materials .
- Synthetic Efficiency: Ethyl-3-(9H-fluoren-2-yl)-2-cyanoacrylate achieves a 98% yield, attributed to optimized Claisen-Schmidt condensation conditions , whereas pyrazoline derivatives (e.g., FP04) require longer reaction times (4 hours) .
Functional and Electronic Properties
Optical and Electronic Behavior
- Benzoimidazole Derivatives : Compounds like 2,7-bis[(1H-benzoimidazol-2-yl)aryl]-9H-fluorene exhibit blue fluorescence (ΦFL = 0.31–0.99) with HOMO/LUMO levels of −5.43 to −5.84 eV and −2.59 to −3.36 eV, respectively. These properties make them candidates for organic light-emitting diodes (OLEDs) .
- Nicotinonitrile Derivatives: The fluorenyl group enhances π-conjugation, improving charge transport in materials science applications .
Stability and Reactivity
- Thermal Stability: Nitrophenyl-substituted nicotinonitriles (e.g., 8f) exhibit exceptional thermal stability (melting point >310°C), attributed to strong intermolecular interactions and rigid fluorenyl cores .
- Chemical Reactivity: The acetyl group in 9H-fluoren-2-yl acetate derivatives facilitates nucleophilic substitutions, enabling diverse functionalizations (e.g., cyanoacrylate formation in ).
Q & A
Basic: What are the standard synthetic routes for 9H-Fluoren-2-yl acetate derivatives?
Methodological Answer:
The synthesis typically involves Claisen-Schmidt condensation or multicomponent reactions. For example:
- Chalcone Synthesis: React 2-acetylfluorene with aldehydes (e.g., 5-chlorofuran-2-carbaldehyde) in ethanolic NaOH, followed by stirring and cooling. Purity is monitored via thin-layer chromatography (TLC) .
- Pyrazoline Derivatives: Chalcone intermediates are refluxed with hydrazines in glacial acetic acid, followed by recrystallization from ethanol .
- Multicomponent Reactions: Combine 2-acetylfluorene, aldehydes, and nitriles under reflux with ammonium acetate as a catalyst .
Key Considerations:
- Solvent choice (ethanol, glacial acetic acid) impacts yield and purity.
- TLC is critical for monitoring reaction progress .
Advanced: How to optimize reaction conditions for synthesizing 9H-Fluoren-2-yl acetate derivatives using multicomponent domino reactions?
Methodological Answer:
Optimization involves systematic variation of catalysts, solvents, and molar ratios. For example:
- Catalysts: Test acidic (e.g., AcOH) or basic conditions to enhance cyclization efficiency .
- Temperature: Reflux conditions (e.g., 80–100°C) improve reaction rates.
- Molar Ratios: Adjust stoichiometry of reactants (e.g., 1:1:1 for aldehyde, acetylfluorene, and nitrile) to minimize side products.
Table 1: Example Optimization Parameters
| Parameter | Tested Conditions | Optimal Choice |
|---|---|---|
| Catalyst | AcOH, H₂SO₄, BF₃·Et₂O | AcOH |
| Solvent | Ethanol, DMF, THF | Ethanol |
| Reaction Time | 4–12 h | 6 h |
Basic: What characterization techniques confirm the structure of 9H-Fluoren-2-yl acetate derivatives?
Methodological Answer:
- Spectroscopy:
- Crystallography: Single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement .
- Elemental Analysis: Validate empirical formulas (e.g., C, H, N content) .
Advanced: How to resolve contradictions in crystallographic data for 9H-Fluoren-2-yl acetate derivatives?
Methodological Answer:
Contradictions may arise from twinning, disorder, or poor data resolution. Steps include:
Data Collection: Use high-resolution synchrotron sources for weak reflections.
Refinement: Apply SHELXL’s TWIN/BASF commands for twinned crystals .
Validation: Check R-factor convergence (<5%) and residual electron density maps.
Cross-Validation: Compare with spectroscopic data to confirm bond lengths/angles .
Case Study: A study resolved disorder in fluorenyl groups by partitioning anisotropic displacement parameters .
Basic: What methods assess the antimicrobial activity of 9H-Fluoren-2-yl acetate derivatives?
Methodological Answer:
- Agar Diffusion: Measure inhibition zones against Staphylococcus aureus or Candida albicans .
- MIC Determination: Use broth dilution (e.g., 0.1–100 μg/mL) to quantify minimum inhibitory concentrations.
- Controls: Include standard antibiotics (e.g., ampicillin) and solvent blanks .
Key Metrics:
- Activity is reported as zone diameter (mm) or MIC (μg/mL).
- Triplicate experiments ensure reproducibility .
Advanced: How to analyze discrepancies in antioxidant activity data across different substituted derivatives?
Methodological Answer:
Discrepancies may stem from substituent electronic effects or assay interference. Strategies include:
- Structure-Activity Relationships (SAR): Correlate substituent groups (e.g., electron-withdrawing Cl) with DPPH radical scavenging efficiency .
- Assay Validation:
- Use multiple methods (e.g., DPPH, ABTS, FRAP) to cross-verify results.
- Control for auto-oxidation via blank measurements.
- Computational Modeling: Apply DFT to predict radical stabilization energies of derivatives .
Example: A nitro-substituted derivative (FP04) showed higher activity due to enhanced resonance stabilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
